Coelenterazine cp

Description

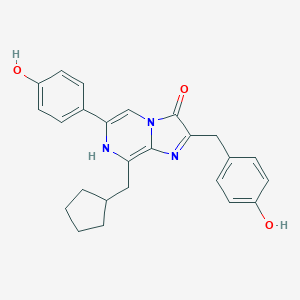

Structure

3D Structure

Properties

IUPAC Name |

8-(cyclopentylmethyl)-6-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]imidazo[1,2-a]pyrazin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O3/c29-19-9-5-17(6-10-19)14-22-25(31)28-15-23(18-7-11-20(30)12-8-18)26-21(24(28)27-22)13-16-3-1-2-4-16/h5-12,15-16,29-31H,1-4,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBLMZJSGNQTCLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC2=NC(=CN3C2=NC(=C3O)CC4=CC=C(C=C4)O)C5=CC=C(C=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376336 | |

| Record name | Coelenterazine cp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123437-25-2 | |

| Record name | Coelenterazine cp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Elucidation of Coelenterazine Cp Dependent Bioluminescence Systems

Fundamental Principles of Coelenterazine (B1669285) Bioluminescence Reaction Pathways

The bioluminescence derived from coelenterazine and its analogs, including coelenterazine cp, is a form of chemiluminescence, a process where a chemical reaction produces light. scispace.com This natural phenomenon is harnessed by numerous marine organisms and involves the oxidation of the luciferin (B1168401), coelenterazine, catalyzed by a corresponding luciferase enzyme. scispace.com The fundamental principles of this light-emitting pathway are centered on the oxidation of the this compound molecule and the formation of key intermediates.

The initial and critical step in the bioluminescence of this compound is its oxidation. scispace.comrsc.org This reaction is catalyzed by a luciferase enzyme and involves the binding of molecular oxygen to the C-2 position of the imidazopyrazinone core of the this compound molecule. scispace.com This process leads to the formation of a peroxide intermediate. scispace.com The subsequent breakdown of this intermediate results in the formation of an excited-state coelenteramide (B1206865) anion and the release of carbon dioxide. scispace.comnih.gov It is the relaxation of this excited coelenteramide from a high-energy state to its ground state that results in the emission of a photon of light. scispace.com In the context of chemiluminescence, the excited molecule is an amide anion, whereas in bioluminescence involving photoproteins, it is a phenolate (B1203915) anion. illinois.edu

The structure of the coelenterazine analog influences the properties of the emitted light. This compound, for instance, features a five-membered ring instead of the native phenyl group at the C8 position. oup.com This structural modification can affect the interaction with the enzyme and the resulting luminescence characteristics.

A pivotal intermediate in the oxidation pathway of this compound is the formation of a high-energy, four-membered ring structure known as a dioxetanone. scispace.comrsc.orgillinois.edu This intermediate is formed from the initial peroxide adduct. scispace.com The instability of the dioxetanone ring leads to its spontaneous decomposition, which is the key energy-releasing step in the reaction. scispace.comnih.gov The breakdown of the dioxetanone results in the formation of the excited coelenteramide and carbon dioxide. scispace.comrsc.org The subsequent decay of the excited coelenteramide to its ground state is what produces the characteristic bioluminescence. scispace.com The efficiency of this process is a major determinant of the quantum yield of the bioluminescent reaction. rsc.org

This compound Oxidation and Coelenteramide Formation

Enzymatic Catalysis and Protein Interactions in this compound Bioluminescence

The light-emitting reaction of this compound is not a spontaneous event but is intricately controlled and catalyzed by specific proteins. These proteins, broadly classified as luciferases and photoproteins, provide the specific chemical environment necessary for efficient bioluminescence. nih.govmdpi.com The nature of the protein interaction dictates the characteristics of the light emission, including its intensity, duration, and color.

A variety of marine luciferases utilize coelenterazine and its analogs, such as this compound, as substrates to produce light. scispace.com These luciferases are enzymes that catalyze the oxidative decarboxylation of this compound in a classic enzyme-substrate interaction, leading to the emission of blue light. nih.govnih.gov

Renilla Luciferase (RLuc): Originally isolated from the sea pansy Renilla reniformis, RLuc is a 36 kDa enzyme that catalyzes the oxidation of coelenterazine without the need for any cofactors. nih.govresearchgate.netstanford.edu this compound is a known substrate for RLuc. stanford.edubiosynth.com The interaction between RLuc and its substrate is dynamic, with conformational changes in the enzyme's active site influencing the catalytic efficiency and the properties of the emitted light. researchgate.net

Gaussia Luciferase (GLuc): Secreted from the marine copepod Gaussia princeps, GLuc is a smaller luciferase (around 19 kDa) known for its bright light emission upon oxidizing coelenterazine. mdpi.comresearchgate.netnih.gov It is composed of two homologous repeats that form anti-parallel helical bundles. nih.gov A hydrophobic cavity within the protein is believed to be the catalytic site where this compound binds. nih.gov Interestingly, the bioluminescence of GLuc is dependent on the presence of monovalent anions, a feature likely adapted to its marine environment. nih.gov

Oplophorus Luciferase (OLuc): This luciferase, from the deep-sea shrimp Oplophorus gracilirostris, is a heterodimeric protein consisting of a 19 kDa and a 35 kDa subunit, with the smaller subunit being responsible for the bioluminescent activity. nih.govgoogle.com OLuc exhibits broad substrate specificity and can utilize various coelenterazine analogs. google.comgoogle.com The native enzyme catalyzes the oxidation of coelenterazine to produce light with a maximum intensity at 462 nm. google.comgoogle.com

NanoLuc Luciferase (NLuc): NanoLuc is an engineered luciferase derived from the 19 kDa subunit of Oplophorus luciferase. scispace.comacs.org Through protein engineering, NLuc was developed to have enhanced stability and to produce significantly brighter luminescence compared to its wild-type predecessor and other commonly used luciferases like those from Renilla and fireflies. acs.orgasm.org While often paired with its optimized substrate, furimazine, NanoLuc can also utilize coelenterazine and its analogs, including coelenterazine-cp. asm.orgnih.gov Studies have shown that coelenterazine-cp is a substrate for NanoLuc, although it may produce a less bright signal compared to other analogs. nih.gov

Table 1: Properties of this compound with Various Luciferases

| Luciferase | Origin | Key Characteristics with this compound |

| Renilla Luciferase (RLuc) | Renilla reniformis (Sea Pansy) | Serves as a substrate; light output may be reduced compared to native coelenterazine. stanford.edu |

| Gaussia Luciferase (GLuc) | Gaussia princeps (Copepod) | Binds to the catalytic site; bioluminescence is anion-dependent. nih.gov |

| Oplophorus Luciferase (OLuc) | Oplophorus gracilirostris (Shrimp) | Utilized as a substrate due to broad specificity. google.com |

| NanoLuc Luciferase (NLuc) | Engineered from Oplophorus | Functions as a substrate, though with potentially lower brightness than other analogs. nih.gov |

Distinct from luciferases, calcium-regulated photoproteins are stable complexes of an apoprotein and a pre-oxidized form of coelenterazine, specifically 2-hydroperoxycoelenterazine. nih.govnih.gov The most well-studied of these is aequorin, originally isolated from the jellyfish Aequorea victoria. thermofisher.comthermofisher.com

The aequorin complex consists of the 22 kDa apoaequorin protein, molecular oxygen, and the this compound luminophore. thermofisher.comaatbio.comaatbio.com In its resting state, the this compound is non-covalently bound within a hydrophobic cavity of the apoprotein. oup.comnih.gov The bioluminescent reaction is not initiated by enzymatic turnover in the traditional sense but is triggered by the binding of calcium ions. nih.govnih.gov

Apoaequorin possesses three EF-hand calcium-binding sites. oup.comnih.gov When three calcium ions bind to these sites, it induces a conformational change in the protein. oup.comnih.gov This structural shift triggers the decarboxylation of the bound 2-hydroperoxythis compound, leading to the formation of an excited-state coelenteramide and the emission of a flash of blue light. nih.govthermofisher.comaatbio.com The intensity of the light emission is approximately proportional to the third power of the calcium concentration, giving these photoproteins a wide dynamic range for measuring calcium levels. thermofisher.comaatbio.com

This compound is one of several synthetic analogs that can be used to reconstitute the aequorin complex. thermofisher.comthermofisher.com The use of this compound in place of native coelenterazine can alter the properties of the resulting photoprotein. For instance, the aequorin complex reconstituted with this compound has been reported to generate a luminescence intensity that is 15 times higher and has a faster response time to calcium compared to the complex formed with native coelenterazine. biotium.com Aequorins containing the cp form of coelenterazine exhibit a relative intensity that is 10-20 times stronger than that of apoaequorin reconstituted with the native substrate. aatbio.comthermofisher.com

Table 2: Comparison of Aequorin Reconstituted with Native Coelenterazine vs. This compound

| Property | Aequorin with Native Coelenterazine | Aequorin with this compound |

| Relative Luminescence Intensity | 1.0 (Reference) | ~15-20 times higher aatbio.combiotium.comthermofisher.com |

| Response Time to Calcium | Slower | Faster biotium.com |

| Emission Maximum | 465-466 nm biotium.comthermofisher.com | 442 nm biotium.comthermofisher.com |

The efficiency and spectral properties of this compound bioluminescence are profoundly influenced by the structural and conformational dynamics of the protein environment. scispace.com In luciferases, the binding of this compound to the active site induces conformational changes that are crucial for catalysis. researchgate.net The polarity of the binding pocket and the mobility of the substrate within it can affect the energy of the excited state and thus the color of the emitted light. researchgate.net For example, increased solvent access to the active site can lead to red-shifted light emission. researchgate.net

In the case of calcium-regulated photoproteins like aequorin, the initial binding of calcium ions triggers a conformational cascade. oup.com Structural studies of aequorin with different coelenterazine analogs, including this compound, have provided insights into these dynamics. The cyclopentylmethyl group of this compound, which replaces the 8-benzyl group of the native molecule, has been suggested to have less hydrophobic interaction with the protein. nih.gov This reduced interaction may allow the this compound moiety greater conformational freedom, which in turn could promote the light-emitting reaction and contribute to the faster reaction kinetics observed with cp-aequorin. oup.comnih.gov The ability of the protein's EF-hand structures and the coelenterazine-binding pocket to undergo these conformational changes in response to calcium binding is a key determinant of the photoprotein's sensitivity and reaction rate. nih.gov

Calcium-Regulated Photoproteins (e.g., Aequorin) and this compound Complex Formation

Bioluminescence and Fluorescence Resonance Energy Transfer (BRET/FRET) Mechanisms with this compound

Bioluminescence Resonance Energy Transfer (BRET) is a powerful biophysical technique used to monitor molecular proximity and interactions within living cells. frontiersin.orgmdpi.com The process leverages the principles of Förster resonance energy transfer (FRET), where energy is transferred non-radiatively from a bioluminescent donor to a fluorescent acceptor molecule. mdpi.comnih.gov The use of specific coelenterazine analogues, such as this compound, plays a crucial role in the development and optimization of these assay systems.

Theoretical Framework of Energy Transfer from this compound-Derived Luminescence

The fundamental mechanism of BRET involves a two-step process initiated by an enzyme-catalyzed bioluminescent reaction. mdpi.com In systems utilizing this compound, a luciferase enzyme, such as Renilla luciferase (RLuc), catalyzes the oxidative decarboxylation of the this compound substrate. biotium.comstanford.eduinterchim.fr This chemical reaction produces the corresponding coelenteramide in a high-energy, electronically excited state, releasing a photon of light as it relaxes to its ground state. researchgate.net

This emitted light, or luminescence, serves as the donor energy in the BRET process. If a suitable fluorescent acceptor molecule (a fluorophore, such as a Green Fluorescent Protein or GFP) is situated in very close proximity to the excited coelenteramide—typically within 10 nanometers—a non-radiative transfer of energy can occur from the donor to the acceptor. frontiersin.orgnuvucameras.com This phenomenon is governed by Förster resonance energy transfer theory, which dictates that the efficiency of energy transfer is inversely proportional to the sixth power of the distance separating the donor and acceptor pair. nuvucameras.com

A critical requirement for efficient energy transfer is the spectral overlap between the emission spectrum of the bioluminescent donor and the excitation spectrum of the fluorescent acceptor. nih.govdtic.mil The energy from the excited coelenteramide, derived from the this compound reaction, must match the energy the acceptor fluorophore can absorb. dtic.mil Upon successful energy transfer, the acceptor molecule enters an excited state and subsequently emits a photon at its own characteristic, typically longer, wavelength. benchsci.com The detection of this acceptor emission, often measured as a ratio against the remaining donor emission, provides a quantitative measure of the proximity between the molecules tagged with the donor luciferase and acceptor fluorophore. benchsci.com

Optimization of BRET Systems with this compound Variants for Spectral Matching

The optimization of BRET systems is heavily dependent on the careful selection of the donor-acceptor pair to maximize the signal-to-noise ratio. A key strategy involves choosing a coelenterazine variant that provides a distinct and well-separated emission spectrum from the acceptor's fluorescence, thereby minimizing spectral bleed-through and background noise. frontiersin.org

This compound, when used as a substrate for Renilla luciferase, produces luminescence with an emission maximum of approximately 470 nm. biotium.comstanford.edu This emission profile makes it a viable donor for traditional BRET1 systems, which often employ Yellow Fluorescent Protein (YFP) as an acceptor. nuvucameras.combenchsci.com However, the relatively small separation between the donor's blue-light emission and the acceptor's yellow-light emission can result in spectral overlap, where the tail of the donor emission spectrum extends into the acceptor detection channel, creating background interference. benchsci.com

To overcome this limitation, various synthetic coelenterazine analogues have been developed to tune the bioluminescent output for better spectral resolution. mdpi.com A prominent example is Coelenterazine 400a (also known as DeepBlueC™), a derivative that shifts the luminescence emission peak of Rluc to a shorter wavelength of around 395-400 nm. frontiersin.orgbiotium.com This significant blue shift creates a much larger spectral gap between the donor and common acceptors like GFP or YFP. frontiersin.org This enhanced separation is the basis for BRET2 technology, which offers a lower background signal and improved sensitivity compared to BRET1. frontiersin.org

Conversely, other derivatives have been designed to shift emissions to longer wavelengths. For instance, the synthetic derivative coelenterazine-v can red-shift the emission maxima of Renilla luciferases, which is particularly advantageous for deep-tissue imaging in living animals, as red light has better tissue penetration. nih.gov The development of this diverse palette of coelenterazine substrates allows researchers to select the optimal donor spectrum for a specific acceptor, thereby customizing and optimizing the BRET assay for a wide range of biological applications. interchim.frresearchgate.net

The following table summarizes the luminescent properties of this compound alongside other common variants when paired with Renilla luciferase, illustrating the spectral tuning possible through substrate modification.

Advanced Synthetic Methodologies and Derivatization of Coelenterazine Cp

Evolution of Coelenterazine (B1669285) Synthetic Approaches for Research Applications

The synthesis of coelenterazine and its derivatives has evolved from early, often low-yield methods to more sophisticated and efficient strategies, enabling the creation of a wider array of analogues for research. illinois.edunih.gov Initial synthetic routes were often hampered by harsh reaction conditions, which limited the types of functional groups that could be incorporated into the coelenterazine scaffold. nih.gov

A significant breakthrough in coelenterazine synthesis was the application of palladium-catalyzed cross-coupling reactions. illinois.edu Methodologies such as the Suzuki and Stille couplings have provided robust and versatile ways to construct the key biaryl linkage in the imidazopyrazinone core. illinois.edu For instance, the Suzuki-Miyaura reaction has been successfully employed to couple a brominated aminopyrazine intermediate with a boronic acid derivative, forming the C-6 aryl group of the coelenterazine structure. researchgate.net Similarly, the Stille coupling has been utilized with arylstannanes to achieve similar transformations. illinois.edu

More recently, novel synthetic routes have been developed to further expand the accessible chemical space of coelenterazine analogues. These methods often focus on milder reaction conditions and greater functional group tolerance, allowing for the introduction of diverse substituents at various positions of the imidazopyrazinone core. nih.govresearchgate.net These advancements have been crucial for the rational design of analogues with tailored bioluminescent properties. researchgate.net The development of these more robust synthetic strategies has been instrumental in supplying the research community with a diverse toolkit of coelenterazine analogues for a wide range of bioluminescence-based assays. scispace.comnih.gov

Rational Design Principles for Coelenterazine cp and its Analogues

The rational design of this compound and its analogues is guided by the goal of optimizing their performance in bioluminescent systems. scispace.comnih.gov This involves strategic chemical modifications to the core coelenterazine structure to modulate its bioluminescent properties, such as emission wavelength, intensity, and kinetics. scispace.com The imidazopyrazinone core of coelenterazine offers several positions (C-2, C-6, and C-8) where modifications can be made to influence these characteristics. scispace.com

Strategic modifications at the C-2, C-6, and C-8 positions of the coelenterazine imidazopyrazinone core have been shown to significantly impact the resulting bioluminescent properties. scispace.com These substitutions can alter the electronic environment and steric interactions within the luciferase active site, thereby influencing the energy of the light-emitting species (the coelenteramide (B1206865) anion) and the efficiency of the light-producing reaction. scispace.comresearchgate.net

The emission wavelength of the bioluminescent reaction is a key parameter that can be tuned through structural modifications of the coelenterazine molecule. Alterations that extend the π-conjugation of the imidazopyrazinone core or introduce electron-donating or -withdrawing groups can lead to shifts in the emission maximum. scispace.com

For example, the introduction of an ethynyl (B1212043) group at the C-6 position has been shown to cause a red-shift in the emission wavelength. thno.org The bisdeoxy derivative of coelenterazine, known as Coelenterazine 400a, exhibits a significant blue shift in its emission, with a maximum around 395-400 nm when used with Renilla luciferase (Rluc). cenmed.comnih.gov This blue-shifted emission is advantageous for Bioluminescence Resonance Energy Transfer (BRET) applications, particularly in BRET2 systems where it is paired with a GFP2 acceptor. nih.gov

The substitution of the C-2 position with different functional groups has also been explored to modulate emission spectra. For instance, replacing the p-hydroxybenzyl group at C-2 with other moieties can lead to either blue or red-shifted luminescence, depending on the electronic nature of the substituent. researchgate.net Similarly, modifications at the C-8 position can influence the emission color. scispace.com The ability to rationally design coelenterazine analogues with specific emission wavelengths is crucial for developing multiplexed assays and for in vivo imaging where longer wavelength light is preferred for better tissue penetration. spiedigitallibrary.org

Table 1: Emission Maxima of Selected Coelenterazine Analogues

| Analogue | Emission Maximum (nm) | Reference |

|---|---|---|

| Native Coelenterazine | 465 | biotium.com |

| This compound | 442 | biotium.com |

| Coelenterazine 400a | 400 | nih.gov |

| Coelenterazine f | 473 | biotium.com |

| Coelenterazine h | 475 | biotium.com |

| Coelenterazine hcp | 444 | biotium.com |

| Coelenterazine i | 476 | biotium.com |

| Coelenterazine ip | 441 | biotium.com |

| Coelenterazine n | 467 | biotium.com |

This table is interactive and can be sorted by clicking on the column headers.

The development of the substrate furimazine, a derivative of coelenterazine, for use with the engineered NanoLuc luciferase is a prime example of enhancing bioluminescence intensity. mdpi.comnih.gov Furimazine provides a significantly brighter signal compared to native coelenterazine with its corresponding luciferase. mdpi.com This enhanced brightness is attributed to a combination of improved enzyme kinetics and a high quantum yield. acs.org

Modifications to the coelenterazine core can also lead to increased light output with other luciferases, such as Renilla luciferase and its mutants. For instance, certain analogues, when paired with specific luciferase mutants, can result in a dramatic increase in quantum yield. nih.gov The M185V mutation in Renilla luciferase, for example, improves the signal-to-noise ratio when using this compound. stanford.edu The combination of a rationally designed substrate with an engineered luciferase can lead to synergistic improvements in bioluminescence output. oup.comoup.com

Table 2: Relative Luminescence of Coelenterazine Analogues with Aequorin

| Analogue | Relative Intensity (vs. Native) | Reference |

|---|---|---|

| Native Coelenterazine | 1 | thermofisher.com |

| This compound | 15 | biotium.com |

| Coelenterazine f | 18 | biotium.com |

| Coelenterazine fcp | 135 | biotium.com |

| Coelenterazine h | 10 | biotium.com |

| Coelenterazine hcp | 190 | biotium.com |

This table is interactive and can be sorted by clicking on the column headers.

The kinetics of the bioluminescent reaction, particularly the duration of light emission, is another critical property that can be engineered through modification of the coelenterazine substrate. For many applications, a stable, long-lasting "glow-type" luminescence is preferable to a transient "flash-type" emission. nih.gov This sustained signal simplifies experimental workflows and allows for high-throughput screening. nih.gov

The stability of the coelenterazine analogue itself is also a key consideration. Native coelenterazine is prone to auto-oxidation, which can lead to high background signals and a reduced shelf-life. scispace.com Modifications to the coelenterazine structure can enhance its chemical stability, leading to more robust and reliable assays. mdpi.com The development of furimazine, for example, not only resulted in a brighter substrate but also one with greater stability compared to native coelenterazine. nih.gov

Furthermore, the interaction between the substrate and the luciferase can be engineered to produce a prolonged light signal. For instance, the combination of the engineered NanoLuc luciferase and the furimazine substrate results in a stable glow-type luminescence with a half-life of over two hours. nih.gov This sustained emission is a significant advantage for many reporter gene assays and other applications requiring long-term monitoring. spiedigitallibrary.orgmdpi.com

The development of coelenterazine analogues with altered enzyme specificity and reactivity has expanded the utility of bioluminescence technology. researchgate.netscispace.com By modifying the coelenterazine structure, it is possible to create substrates that are preferentially utilized by specific luciferases or that exhibit altered reactivity with a given enzyme. acs.orgstanford.edu

An important application of this principle is the development of coelenterazine analogues that are not substrates for efflux pumps like P-glycoprotein (Pgp). stanford.edu Native coelenterazine is a substrate for Pgp, which can lead to its removal from mammalian cells and complicate intracellular assays. stanford.edu this compound and coelenterazine n have been identified as analogues that are not transported by Pgp, making them valuable tools for reporter gene assays in mammalian cells. stanford.eduoup.com

Furthermore, the co-evolution of luciferases and their substrates has led to highly specific and efficient bioluminescent systems. The development of NanoLuc and its substrate furimazine is a testament to this approach, where both the enzyme and the substrate were optimized in parallel to create a superior reporter system. nih.govacs.org This integrated approach of enzyme and substrate engineering allows for the creation of customized bioluminescent tools with precisely tailored properties for a wide range of research applications. nih.govresearchgate.net

Strategic Chemical Modifications and their Impact on Bioluminescent Properties

Enhancement of Bioluminescence Intensity and Quantum Yield for this compound Variants

Methodologies for Characterization of Synthetic this compound Analogues in Biological Systems

The characterization of synthetic coelenterazine analogues, including this compound, in biological systems is crucial for evaluating their efficacy and suitability as reporter molecules in various bioassays. These methodologies primarily focus on quantifying their bioluminescent properties, interactions with luciferases and photoproteins, and performance in cellular and in vivo environments. The overarching goal is to identify analogues with improved characteristics such as higher luminescence intensity, altered emission spectra, and better stability or permeability compared to the native compound.

A fundamental approach involves the reconstitution of the photoprotein aequorin with coelenterazine analogues to form semi-synthetic aequorins. thermofisher.comthermofisher.com The aequorin complex, which also includes molecular oxygen, emits blue light upon binding with Ca²⁺ ions. thermofisher.comthermofisher.comaatbio.com The characterization of these reconstituted aequorins is a key method for evaluating coelenterazine analogues. For instance, aequorins containing the cp or h form of coelenterazine have been reported to generate luminescence that is 10 to 20 times more intense than that produced with native coelenterazine. thermofisher.comaatbio.comthermofisher.com The complex formed with this compound specifically is noted for producing a luminescence intensity approximately 15 times higher than that of the native coelenterazine complex. interchim.fr

Characterization extends to performance in live cells and whole organisms. In vivo imaging of bioluminescent reporters depends on the expression of a luciferase enzyme and the effective delivery of the coelenterazine substrate to the target cells. researchgate.netnih.gov Methodologies for this characterization include monitoring enzyme activity, the rate of auto-oxidation, and the efficiency of cellular uptake for each analogue. researchgate.netnih.gov Studies have shown that analogues like this compound are not significantly transported by the multidrug resistance MDR1 P-glycoprotein (Pgp), which can be an advantage for certain imaging applications as it may lead to more consistent intracellular concentrations compared to analogues that are Pgp substrates. pnas.org

Bioluminescence imaging is a key technique used to assess analogue performance. pnas.org For instance, cells expressing a luciferase like Renilla luciferase (Rluc) are incubated with different coelenterazine analogues, and the resulting light output is measured using sensitive imaging systems. pnas.org Such studies have compared this compound with other derivatives like n, f, h, and hcp, evaluating the luminescence generated in Pgp-expressing and non-expressing cells to determine the influence of this transporter on substrate availability. pnas.org

The interaction with different luciferases is another critical aspect of characterization. The substrate specificities of luciferases for various C2-modified coelenterazine analogues can differ significantly, although the emission maxima often remain unaffected by these modifications. researchgate.net Researchers characterize these interactions to find optimal enzyme-substrate pairs for specific applications, such as developing novel bioluminescence systems with more efficient light emission. researchgate.net

The evaluation of auto-oxidation is also an important characterization method. All coelenterazine analogues exhibit some level of auto-oxidation, or chemiluminescence, in the absence of a luciferase, and this background signal can vary in different biological media. researchgate.netresearchgate.net For example, auto-oxidation signals are generally higher in serum compared to phosphate (B84403) buffer, largely due to interactions with albumin. researchgate.netnih.gov Characterization protocols, therefore, involve measuring the light emission from analogues in various media, including phosphate-buffered saline (PBS), cell culture media (like DMEM), and solutions containing serum or albumin, to establish baseline signals and assess stability. researchgate.netresearchgate.net

The properties of this compound and its analogues when complexed with luciferases or photoproteins are often summarized in data tables for comparative analysis. These tables typically include parameters such as emission maxima, relative luminescence intensity, and kinetic properties.

Table 1: Comparative Luminescent Properties of Coelenterazine Analogues with Renilla Luciferase Data sourced from Biochemical and Biophysical Research Communications, 233, 349 (1997). biotium.com

| Analogue | Emission Max (nm) | Total Light (%) | Initial Intensity (%) |

| Coelenterazine (native) | 475 | 100 | 45 |

| This compound | 470 | 23 | 135 |

| Coelenterazine h | 475 | 41 | 135 |

| Coelenterazine f | 473 | 28 | 45 |

| Coelenterazine n | 475 | 47 | 900 |

| Coelenterazine e | 418, 475 | 137 | 900 |

Table 2: Properties of Aequorin Reconstituted with Coelenterazine Analogues Data sourced from O. Shimomura in Cell Calcium 14, 373 (1993). thermofisher.com

| Coelenterazine Analogue | Relative Luminescence Capacity (RLC)* | Relative Intensity at 100 nM Ca²⁺† | Half-Rise Time (msec)‡ |

| Native | 1.0 | 1.0 | 7 |

| This compound | 0.2 | 15 | 10 |

| Coelenterazine f | 0.3 | 20 | 10 |

| Coelenterazine h | 0.4 | 10 | 5 |

| Coelenterazine hcp | 1.3 | 5 | 5 |

| Coelenterazine n | 0.5 | 0.003 | 20 |

*RLC = relative luminescence capacity: Total time-integrated emission of aequorin in saturating Ca²⁺ relative to native aequorin = 1.0. thermofisher.com †Ratio of the luminescence of aequorin reconstituted with coelenterazine analog relative to native aequorin at 100 nM Ca²⁺. thermofisher.com ‡Half-Rise Time: The time for the luminescence signal to reach 50% of the maximum after addition of 1 mM Ca²⁺ to a standard of aequorin reconstituted with the coelenterazine analog of interest. thermofisher.com

Cutting Edge Research Applications of Coelenterazine Cp

Molecular Imaging in Biological Systems

Molecular imaging techniques allow for the visualization of cellular and molecular processes in real-time within living organisms. Coelenterazine (B1669285) cp has become an invaluable substrate in bioluminescence-based imaging, offering high sensitivity and non-invasive monitoring capabilities.

Bioluminescence Imaging (BLI) for Non-Invasive Visualization with Coelenterazine cp

Bioluminescence imaging (BLI) is a powerful technology that detects light produced by luciferase enzymes to visualize biological processes non-invasively. researchgate.netmdpi.com When this compound is administered as a substrate to cells or organisms expressing a compatible luciferase, such as those from Renilla or Gaussia, it is oxidized in a reaction that produces a robust light signal. ontosight.aiaatbio.com This emitted light can be captured by sensitive detectors to create detailed images of biological activity. researchgate.net

A key advantage of using this compound in BLI is its enhanced light output. When paired with the photoprotein aequorin, this compound generates a luminescence intensity that is approximately 15 to 20 times higher than that produced with native coelenterazine. interchim.frthermofisher.combiotium.com This heightened signal intensity is crucial for detecting small populations of cells or subtle molecular events deep within tissues, overcoming the light attenuation challenges associated with in vivo imaging. rsc.org Furthermore, the reaction involving this compound has a faster response time, enabling the dynamic tracking of rapid biological processes. interchim.frbiotium.com

Monitoring Gene Expression and Cellular Dynamics using this compound-based Reporters

The combination of this compound with luciferase reporter genes provides a highly effective system for monitoring gene expression and various cellular dynamics. ontosight.aiinterchim.fr In this system, the gene for a luciferase enzyme is placed under the control of a specific gene promoter of interest. When the promoter is active, the luciferase is produced. Upon addition of this compound, the resulting bioluminescent signal directly correlates with the level of gene expression. nih.gov This allows researchers to quantitatively track the activity of specific genes in response to different stimuli or during developmental processes.

This technique extends to monitoring more complex cellular events, such as protein-protein interactions through Bioluminescence Resonance Energy Transfer (BRET), and cellular signaling pathways. ontosight.aiinterchim.fr For instance, changes in intracellular calcium levels can be monitored using the aequorin system, where the binding of calcium ions triggers the oxidation of this compound, leading to light emission. thermofisher.comthermofisher.com The enhanced brightness of the this compound-aequorin complex allows for the sensitive detection of minute fluctuations in calcium concentration. thermofisher.com

In vivo and in vitro Application of this compound in Small Animal Models and Cell Culture

The utility of this compound is well-established in both cell culture (in vitro) and small animal models (in vivo). thermofisher.comthermofisher.com In cell culture, researchers use this compound-based assays to study gene function, screen for drug candidates, and investigate cellular pathways in a controlled environment. ontosight.aiplos.org The cell-permeant nature of this compound facilitates its use in live-cell imaging, allowing for the real-time observation of dynamic processes without needing to lyse the cells. thermofisher.cominterchim.fr

In small animal models, BLI with this compound enables longitudinal studies where the same animal can be imaged repeatedly over time. nih.govnih.gov This is critical for applications such as tracking tumor growth and metastasis, monitoring the trafficking and engraftment of stem cells, and evaluating the efficacy of therapeutic interventions. nih.govnih.gov An interesting characteristic of this compound is that it is not a substrate for the multidrug resistance P-glycoprotein (Pgp) transporter. pnas.orgnih.gov This is a significant advantage, as Pgp can efflux native coelenterazine and other analogs from cells, which would otherwise complicate the interpretation of bioluminescence data in studies involving cancer cells or tissues where Pgp is overexpressed. pnas.orgnih.govpnas.org

Reporter Gene Technologies

Reporter gene assays are a cornerstone of molecular biology, used to study the regulation of gene expression. This compound serves as a superior substrate in many of these assays, providing increased sensitivity and reliability.

This compound in Reporter Assays for Transcriptional and Translational Regulation

Reporter assays utilizing luciferases that pair with this compound, such as Renilla and Gaussia luciferase, are widely used to dissect the mechanisms of transcriptional and translational control. interchim.frinterchim.fr In these assays, a reporter construct is created where the regulatory element of interest (e.g., a promoter or enhancer) is fused to the luciferase gene. promega.com This construct is then introduced into cells. The amount of light produced upon the addition of this compound serves as a direct measure of the regulatory element's activity. interchim.fr

The high signal intensity from this compound allows for the detection of weak promoter activity or subtle changes in gene expression that might be missed with less sensitive substrates. interchim.frpromega.com This is particularly valuable when studying genes that are expressed at low levels or in cell types that are difficult to transfect. interchim.fr Dual-luciferase assays often employ a Renilla luciferase reporter (using a coelenterazine substrate) alongside a firefly luciferase reporter to normalize for experimental variability, providing more accurate and reproducible data. aatbio.comtransgenbiotech.com

Quantification of Protein Levels and Cellular Pathway Activity with this compound Substrates

Beyond gene regulation, this compound-based systems are employed to quantify protein levels and monitor the activity of cellular pathways. ontosight.aiinterchim.fr By creating fusion proteins where the protein of interest is tagged with a luciferase enzyme, the bioluminescent signal generated with this compound can be used to determine the quantity and localization of the protein within the cell. interchim.frinterchim.fr

This approach is also instrumental in studying cellular pathway dynamics. For example, specific signaling pathways can be linked to the expression of a luciferase gene, allowing pathway activation to be monitored through changes in light output. ontosight.ai The enhanced luminescence from this compound provides a wide dynamic range and high signal-to-noise ratios, enabling precise quantification of pathway activity in response to various signals or drug treatments. interchim.frpromega.com

The following table summarizes the relative performance of this compound compared to native coelenterazine with different luciferases, highlighting its advantages in research applications.

| Feature | This compound | Native Coelenterazine | Luciferase System | Reference |

| Relative Intensity | ~15-20x higher | 1x (baseline) | Aequorin | interchim.frthermofisher.com |

| Response Time | Faster | Slower | Aequorin | interchim.frbiotium.com |

| Pgp Transport | No | Yes | Renilla Luciferase | nih.govstanford.edu |

| Emission Peak (nm) | ~470 | ~475 | Renilla Luciferase | biotium.com |

| Relative Light Output | ~23% | 100% (baseline) | Renilla Luciferase | biotium.com |

Calcium Signaling Research

Calcium (Ca²⁺) is a ubiquitous second messenger that regulates a vast array of physiological processes. This compound plays a pivotal role in the sensitive detection of calcium dynamics, particularly through its use with the photoprotein aequorin.

Aequorin is a bioluminescent photoprotein from the jellyfish Aequorea victoria that emits light in the presence of Ca²⁺. interchim.fr The functional complex is formed when the apoaequorin protein binds with a coelenterazine molecule. biotrend.cominterchim.fr When Ca²⁺ ions bind to the aequorin complex, the protein undergoes a conformational change that triggers the oxidation of coelenterazine, resulting in a flash of blue light. This system can be introduced into cells to report on intracellular Ca²⁺ concentrations with high sensitivity. interchim.frsigmaaldrich.com

The choice of coelenterazine analog significantly impacts the properties of the reconstituted aequorin. Research has shown that using this compound instead of native coelenterazine results in a photoprotein with markedly superior characteristics for dynamic Ca²⁺ measurement. sigmaaldrich.com Specifically, the this compound-aequorin complex generates a much higher luminescence intensity and exhibits a faster response time to Ca²⁺ binding. sigmaaldrich.com One study reports that the this compound complex produces a luminescence intensity 15 times higher than the native complex. This enhanced brightness and speed allow for the detection of more subtle and rapid changes in intracellular Ca²⁺ levels. sigmaaldrich.com

Interactive Table 2: Properties of Aequorin Reconstituted with Native Coelenterazine vs. This compound Data derived from biochemical studies.

| Property | Native Coelenterazine-Aequorin | This compound-Aequorin |

|---|---|---|

| Relative Luminescence Intensity | 1.00 | 15 |

| Response Time (Half-rise time, s) | 0.4 - 0.8 | 0.15 - 0.3 |

| Emission Maximum (λmax, nm) | 466 | 442 |

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands of compounds. Aequorin-based assays are well-suited for HTS campaigns aimed at identifying modulators of Ca²⁺ signaling pathways, such as drugs targeting calcium channels or G-protein coupled receptors that trigger calcium release. sigmaaldrich.com

The superior signal of the this compound-reconstituted aequorin makes it particularly advantageous for HTS applications. sigmaaldrich.com A brighter and more robust signal improves the signal-to-noise ratio, increasing the reliability and sensitivity of the assay. sigmaaldrich.com The faster kinetics allow for a more rapid assay turnaround time, which is critical in an HTS format. For instance, cells expressing apoaequorin can be pre-incubated with this compound and then exposed to a library of test compounds. A change in light emission indicates that a compound has modulated intracellular Ca²⁺ levels, identifying it as a potential hit for further investigation.

Dynamic Intracellular Calcium Measurement with this compound-Reconstituted Aequorin

Reactive Oxygen Species (ROS) and Oxidative Stress Investigations

Coelenterazine and its analogs can emit light through enzyme-independent oxidation, a process known as autoluminescence. interchim.fr This chemiluminescence is enhanced in the presence of certain reactive oxygen species (ROS), such as superoxide (B77818) anion (O₂⁻) and peroxynitrite. interchim.fr This property allows coelenterazines to be used as probes for detecting ROS and investigating oxidative stress in cells and tissues. interchim.frbiotium.com While the general class of coelenterazines is used for this purpose, specific analogs are often highlighted for superior performance. For example, native coelenterazine is used for the chemiluminescent detection of superoxide, and methyl coelenterazine has been reported to be a particularly potent antioxidant and highly reactive probe for ROS. avantorsciences.comsigmaaldrich.com this compound is included in sampler kits that provide various analogs for screening in different applications, which can include ROS detection. avantorsciences.combiotium.com

Table 3: Compound and PubChem CID

| Compound Name | PubChem CID |

|---|---|

| This compound | 154904533 |

| Coelenterazine | 37775 |

| Coelenterazine h | 16219416 |

| Coelenterazine 400a | 11626462 |

| Furimazine | 135565555 |

| Aequorin | 135500052 |

| Apoaequorin | Not Available |

| Renilla luciferase | Not Available |

| NanoLuc | Not Available |

| Methyl coelenterazine | 135446051 |

| Superoxide | 135422466 |

| Peroxynitrite | 135422467 |

Chemiluminescent Detection of Superoxide Anion and Peroxynitrite using this compound and Derivatives

Coelenterazine and its derivatives, including this compound, are utilized in the chemiluminescent detection of reactive oxygen species (ROS) such as superoxide anion and peroxynitrite in cellular and tissue environments. biotium.cominterchim.frbiotium.comavantorsciences.comavantorsciences.cominterchim.fr The enzyme-independent oxidation of coelenterazine, a process known as autoluminescence, is notably enhanced in the presence of these reactive species. biotium.cominterchim.frsigmaaldrich.com This intrinsic reactivity allows for the direct measurement of ROS levels, providing valuable insights into oxidative stress and its associated pathological conditions.

The mechanism of detection involves the oxidation of the coelenterazine molecule by superoxide or peroxynitrite, leading to the formation of an excited-state product that emits light upon relaxation. researchgate.netmdpi.com This light emission can be quantified to determine the concentration of the reactive species. The development of novel coelenterazine derivatives has further refined this application. For instance, a derivative was synthesized that exhibited significantly enhanced chemiluminescence (2.13 × 10¹ to 1.11 × 10⁴ times higher) in aqueous solutions at various pH levels when triggered by superoxide, as compared to native coelenterazine. mdpi.com This enhancement, along with a longer signal half-life, underscores the potential for developing highly sensitive probes for ROS detection. mdpi.com

Mechanistic Studies of Antioxidant Properties of this compound Analogues

Beyond its role as a reporter molecule, coelenterazine and its analogues possess potent antioxidant properties. avantorsciences.combiotium.comresearchgate.netnih.gov Mechanistic studies have revealed a two-stage antioxidant defense mechanism. Initially, the coelenterazine molecule itself acts as a scavenger of free radicals, delaying the onset of lipid peroxidation. researchgate.netnih.govresearchgate.net This process involves the oxidation of coelenterazine to coelenteramine. researchgate.netnih.govresearchgate.net

Crucially, the resulting coelenteramine is not an inert byproduct but an active antioxidant in its own right. researchgate.netnih.govresearchgate.net Coelenteramine exhibits chain-breaking properties, meaning it can interrupt the propagation of the oxidative chain reaction, thereby providing a secondary and sustained antioxidant effect. researchgate.netnih.govresearchgate.net This "cascade" effect, where the parent compound and its metabolite both contribute to antioxidant defense, is a unique feature of the imidazopyrazinone scaffold. tandfonline.com The protective effects of these compounds against oxidative damage have been demonstrated in various systems, including lipid micelles and cells subjected to oxidative stress. researchgate.net

Pharmacological and Drug Discovery Research

High-Throughput Screening (HTS) Platforms for Drug Candidates Utilizing this compound Assays

The enhanced luminescence and faster response time of the this compound-aequorin complex make it a valuable tool for high-throughput screening (HTS) in drug discovery. interchim.frsigmaaldrich.com Aequorin, a photoprotein, emits light upon binding to calcium, a process that requires reconstitution with a coelenterazine analog. biotium.combiotium.comavantorsciences.com The aequorin complex reconstituted with this compound generates a luminescence intensity that is reportedly 15 times higher than that of the native coelenterazine complex. interchim.frsigmaaldrich.com This heightened signal intensity is advantageous for HTS platforms, enabling the sensitive detection of changes in intracellular calcium levels, which are often modulated by G-protein coupled receptors (GPCRs), a major class of drug targets. thermofisher.comaatbio.com

Luciferase-based assays using this compound also play a significant role in HTS. interchim.frontosight.ainih.govacs.orgscience.govresearchgate.net These assays can be designed to measure a wide range of biological activities, including gene expression, protein-protein interactions, and enzyme activity, making them versatile tools for screening large compound libraries for potential drug candidates. interchim.frontosight.ai

Assessment of Compound Toxicity and Cellular Metabolic Changes

Bioluminescent assays employing this compound are effective for assessing the toxicity of chemical compounds and monitoring changes in cellular metabolism. ontosight.ai A decrease in light output from cells expressing a luciferase reporter can indicate compound-induced cytotoxicity or alterations in metabolic pathways. ontosight.ai This method provides a sensitive and quantifiable measure of cell viability and health. google.com The non-invasive nature of bioluminescence allows for real-time monitoring of cellular responses to toxic substances.

Investigation of Multidrug Resistance (MDR) Mechanisms and P-glycoprotein (Pgp) Transport of this compound

A significant finding in the application of coelenterazine is its interaction with the multidrug resistance protein 1 (MDR1), also known as P-glycoprotein (Pgp). nih.govnih.govwikipedia.org Pgp is an ATP-dependent efflux pump that actively transports a wide variety of substrates out of cells, conferring multidrug resistance in cancer cells. nih.govwikipedia.org It has been demonstrated that native coelenterazine and several of its analogs are substrates for Pgp. nih.govstanford.edu This transport can be inhibited by known Pgp inhibitors, leading to an increase in intracellular coelenterazine concentration and a corresponding enhancement of the bioluminescent signal in cells expressing a coelenterazine-dependent luciferase. nih.govnih.gov

This property has been harnessed to develop assays for screening Pgp inhibitors and for non-invasively imaging Pgp transport activity in living animals. nih.govnih.gov Interestingly, studies have shown that this compound is not a substrate for Pgp. nih.govstanford.edu This makes this compound a preferred substrate for luciferase reporter gene assays in cells or animals where Pgp is expressed or its expression may change, as it minimizes the risk of Pgp-mediated modulation of the bioluminescent signal. nih.govstanford.edu This distinction is critical for the accurate interpretation of data in studies where Pgp activity could be a confounding factor.

Novel and Emerging Applications of this compound

The versatility of this compound continues to drive the development of novel research applications. Its unique properties are being leveraged in the creation of advanced biosensors and imaging techniques. For example, the distinct spectral properties of different coelenterazine analogs, including cp, are being used to develop multiplexed assays where multiple biological events can be monitored simultaneously. nih.govresearchgate.net

Furthermore, the design of "caged" coelenterazine derivatives represents a promising frontier. researchgate.net These molecules are chemically modified to be inactive until a specific biological trigger, such as an enzyme or a change in the cellular environment, "uncages" them, restoring their luminescent properties. This approach allows for highly specific and targeted measurements of biological processes. As research progresses, the unique characteristics of this compound are expected to fuel further innovation in bioanalysis, diagnostics, and drug discovery.

Bioluminescence-Induced Optogenetic Systems and Photoactivatable Probes

The convergence of bioluminescence and optogenetics has given rise to innovative tools for controlling and observing cellular activities with high precision. scispace.combioscience.co.uk These systems typically involve the fusion of a luciferase enzyme with a light-sensitive protein, creating a "luminopsin". scispace.comresearchgate.net When a coelenterazine-type luciferin (B1168401), such as this compound, is introduced, the luciferase catalyzes its oxidation, producing light that in turn activates the photosensitive domain. scispace.comresearchgate.net This internal light source obviates the need for external illumination, which can cause tissue damage and autofluorescence. researchgate.net

One prominent example is the use of Gaussia luciferase (GLuc) fused to a channelrhodopsin. scispace.comresearchgate.net The addition of coelenterazine triggers bioluminescence from GLuc, activating the channelrhodopsin and leading to ion influx and modulation of neuronal activity. scispace.comresearchgate.net Researchers have developed various luminopsins, such as LMO3, which combines a slow-burn Gaussia luciferase with Volvox Channelrhodopsin-1 (VChR1), for chemogenetic regulation of neural activity. e-crt.org The relationship between the concentration of the luciferin, like coelenterazine, and the resulting biological effect has been systematically studied to ensure specific and robust control. e-crt.org

Furthermore, photoactivatable probes have been engineered using bioluminescence resonance energy transfer (BRET). In these systems, the energy from the coelenterazine-luciferase reaction is transferred to a photoactivatable protein, triggering a conformational change and a downstream cellular response. ufl.edu This strategy allows for spatiotemporal control over a wide range of optogenetic systems. ufl.edu

Engineering of Cell-Impermeable this compound Derivatives for Surface-Specific Bioimaging

A significant challenge in bioimaging is the specific labeling and visualization of cell surface events without interference from intracellular processes. To address this, researchers have engineered cell-impermeable derivatives of coelenterazine. A prime example is "CoelPhos," a derivative constructed by attaching a terminal anionic phosphonate (B1237965) moiety to coelenterazine. nih.govbiosynth.com This modification renders the molecule incapable of readily crossing the cell membrane. nih.govbiosynth.com

In studies using HeLa cells, it was demonstrated that CoelPhos could effectively generate a bioluminescent signal with Gaussia luciferase (GLuc) that was specifically anchored to the outer cell membrane. nih.govbiosynth.commdpi.com Conversely, no signal was detected when the GLuc was localized intracellularly, confirming the impermeability of CoelPhos. nih.govbiosynth.com This characteristic makes it a powerful tool for monitoring dynamic events occurring at the cell surface, such as membrane fusion. nih.govbiosynth.com

The development of such derivatives allows for highly specific bioimaging of extracellular and cell-surface phenomena, providing clearer insights into processes like receptor-ligand interactions and viral entry. The selective activity of these probes with specific luciferases, such as the higher activity of CoelPhos with GLuc compared to Renilla luciferase, further enhances their utility and specificity in complex biological systems. nih.govbiosynth.com

Integration of this compound in Advanced Biosensor Design

This compound and other analogs are integral components in the design of advanced genetically encoded biosensors. These biosensors are powerful tools for real-time monitoring of various ions, molecules, and enzyme activities within living cells and organisms. A common strategy involves the use of Bioluminescence Resonance Energy Transfer (BRET).

BRET-based biosensors typically consist of a luciferase (like Renilla or Gaussia luciferase) fused to a fluorescent protein, with a sensing domain that responds to a specific analyte. The binding of the analyte to the sensing domain induces a conformational change that alters the distance or orientation between the luciferase and the fluorescent protein, thereby changing the BRET efficiency. This compound, with its bright luminescence, can serve as an efficient donor substrate in these systems.

For instance, BRET sensors have been developed to measure intracellular calcium (Ca²⁺) concentrations. The photoprotein aequorin, which is formed by the assembly of apoaequorin and coelenterazine, emits light in a Ca²⁺-dependent manner. This compound has been shown to generate a significantly higher luminescence intensity—up to 15 times greater—and a faster response time to calcium compared to native coelenterazine when complexed with apoaequorin. rsc.org Similarly, BRET-based sensors have been designed to detect cyclic AMP (cAMP), where changes in cAMP levels modulate the BRET signal between a luciferase and a fluorescent protein.

The high signal-to-background ratio and the absence of a need for external excitation light make these coelenterazine-based biosensors highly sensitive and suitable for high-throughput screening applications in drug discovery.

Diagnostic Applications (e.g., Human Papillomavirus detection)

The high sensitivity of bioluminescent assays has been harnessed for diagnostic purposes, including the detection of infectious diseases like Human Papillomavirus (HPV). This compound, as a substrate for Renilla luciferase, has been identified as a highly sensitive reagent for HPV detection, which is crucial for the early diagnosis of cervical cancer.

One of the key diagnostic approaches is the Luciferase Immunoprecipitation System (LIPS). ufl.edu This technique is used to detect antibodies against viral oncoproteins, such as HPV-16 E6 and E7, which are highly specific biomarkers for HPV-driven cancers. In a LIPS assay, the target viral antigen is fused to a luciferase. When this fusion protein is incubated with a patient's serum, antibodies specific to the viral antigen will bind to it. These antibody-antigen-luciferase complexes can then be captured, and upon the addition of a coelenterazine substrate like this compound, the amount of captured complex is quantified by the intensity of the emitted light. ufl.edu

The high luminescence output of this compound contributes to the high sensitivity of these assays, enabling the detection of low levels of specific antibodies. rsc.org This allows for early and accurate diagnosis of HPV-associated malignancies. Research has demonstrated that LIPS assays can achieve high specificity and sensitivity in detecting HPV-seropositive individuals. Furthermore, rapid versions of these tests, termed "LIPSTICKS," have been developed for point-of-care testing, highlighting the potential for coelenterazine-based diagnostics in routine clinical practice. ufl.edu

Challenges and Future Perspectives in Coelenterazine Cp Research

Methodological Considerations for Optimizing Coelenterazine (B1669285) cp Performance in Complex Biological Environments

Optimizing the performance of coelenterazine cp in complex biological environments necessitates a multifaceted approach. A primary consideration is the inherent instability and poor solubility of coelenterazine analogs in physiological samples. mdpi.comgoogle.com These properties can lead to inconsistent results and reduced sensitivity in bioassays. google.com The tumor microenvironment, with its characteristic hypoxia, low pH, and altered metabolic state, presents a significant hurdle for the optimal functioning of luciferase enzymes that utilize this compound. nih.gov

Furthermore, the interaction of this compound with cellular components can modulate its performance. For instance, the multidrug resistance protein 1 (MDR1) P-glycoprotein (Pgp) has been shown to transport certain coelenterazine analogs, but not this compound, out of cells. stanford.edupnas.orgnih.gov This lack of transport by Pgp makes this compound a more reliable reporter in cells expressing this protein, as it minimizes signal modulation due to efflux. stanford.edupnas.org However, this also highlights the need to consider the specific cellular context when interpreting results.

The presence of components in biological fluids, such as serum, can also impact the performance of this compound. Serum can cause auto-oxidation of coelenterazine analogs, leading to increased background signals and a lower signal-to-noise ratio. researchgate.net While this compound may exhibit lower autoluminescence compared to other analogs, this remains a factor to be managed in in vivo studies. scispace.com

Methodological strategies to address these challenges include:

Careful selection of luciferase variants: The choice of luciferase partner for this compound is critical. Engineered luciferases with enhanced stability and specific activity can improve light output and consistency in challenging environments. stanford.edu

Optimization of assay conditions: Adjusting pH, and other buffer components can help to stabilize this compound and the luciferase, thereby improving the reliability of the assay.

Use of appropriate controls: Including controls to account for autoluminescence and potential interactions with cellular components is essential for accurate data interpretation. researchgate.net

Strategies for Enhancing Bioluminescence Signal-to-Noise Ratio and Deep-Tissue Imaging Capabilities with this compound

A significant challenge in bioluminescence imaging is achieving a high signal-to-noise ratio (S/N), particularly for deep-tissue applications. nih.gov The blue-shifted emission of many coelenterazine-luciferase systems is strongly absorbed and scattered by tissues, limiting penetration depth. rsc.orgnih.gov

Strategies to overcome these limitations include:

Bioluminescence Resonance Energy Transfer (BRET): This technique pairs the luciferase with a fluorescent protein acceptor. The energy from the luciferase-coelenterazine cp reaction is transferred to the acceptor, which then emits light at a longer, more tissue-penetrant wavelength. nih.govnih.govmdpi.com This not only shifts the emission to the red or near-infrared (NIR) region but can also increase the quantum yield and signal stability. nih.govaacrjournals.org The development of BRET systems with large Stokes shifts, for example from blue-emitting donors to NIR-emitting acceptors, is a key area of research. nih.gov

Engineered Luciferases and Substrates: The development of red-shifted luciferases and coelenterazine analogs is a direct approach to improve deep-tissue imaging. nih.gov While this compound itself has a blue-shifted emission, pairing it with engineered luciferases can modulate the output spectrum. stanford.edu Furthermore, novel analogs are being designed to produce redder light. nih.gov

Reducing Autoluminescence: The inherent chemiluminescence of coelenterazine in the absence of a luciferase, known as autoluminescence, contributes to background noise. scispace.com While this compound is noted to have lower autoluminescence than native coelenterazine, minimizing this background is crucial for enhancing the S/N ratio. scispace.com This can be addressed by using substrates with lower intrinsic autoluminescence and by employing imaging systems with high sensitivity and low noise. researchgate.net

The following table summarizes the emission maxima of various coelenterazine analogues when paired with different luciferases, illustrating the potential for spectral tuning.

| Coelenterazine Analog | Luciferase | Emission Max (nm) | Reference |

| This compound | Aequorin | 442 | bioscience.co.uk |

| This compound | Renilla Luciferase | ~442 | stanford.edubioscience.co.uk |

| Coelenterazine native | Aequorin | 465 | bioscience.co.uk |

| Coelenterazine hcp | Aequorin | 444 | bioscience.co.uk |

| Coelenterazine fcp | Aequorin | 452 | bioscience.co.uk |

Addressing Limitations in Substrate Delivery and Cell Permeability for Broader in vivo Applications

The effectiveness of this compound for in vivo imaging is contingent on its ability to reach the target cells and permeate the cell membrane to interact with the intracellular luciferase. nih.gov Several factors can limit this process.

Solubility and Stability: Coelenterazine and its analogs, including cp, often have poor water solubility, which complicates their administration for in vivo studies and can lead to issues with bioavailability. mdpi.comgoogle.comescholarship.org Formulations using organic co-solvents like propylene (B89431) glycol are common but can have toxic effects at high doses. nanolight.com The development of water-soluble formulations is an active area of research to improve biocompatibility and ease of use. escholarship.orgnanolight.com

Cell Permeability: While coelenterazine is generally considered cell-permeant, the efficiency of this process can vary between different analogs and cell types. thno.orgbiorxiv.org Some analogs exhibit lower permeability, which can be a disadvantage for general imaging applications but can be exploited for specific assays, such as those designed to distinguish between intracellular and extracellular reporters. biorxiv.org this compound is not a substrate for the Pgp efflux pump, which is an advantage in Pgp-expressing cells as it prevents the substrate from being actively removed from the cytoplasm. stanford.edupnas.orgnih.gov

Biodistribution: Once administered, the distribution of this compound throughout the body is not always uniform. It can be excluded from certain tissues by transport proteins, which can affect the accuracy of imaging studies in those locations. researchgate.net

Strategies to address these limitations include:

Improved Formulations: The development of water-soluble this compound formulations would enhance its bioavailability and reduce the need for potentially toxic co-solvents. nanolight.com

Caged Substrates: Designing "caged" this compound analogs that are inactive until they are "uncaged" by a specific enzyme or stimulus at the target site could improve specificity and reduce off-target signals. scispace.com

Targeted Delivery: The use of nanocarriers or other targeted delivery systems could potentially concentrate this compound at the desired location, improving the signal and reducing systemic exposure.

Continued Development of Novel this compound Analogues with Tailored Spectral, Kinetic, and Chemical Properties

The development of novel coelenterazine analogs is a cornerstone of advancing bioluminescence technology. scispace.comrsc.orgmdpi.commdpi.com The goal is to create substrates with properties tailored for specific applications, such as brighter luminescence, longer-lasting signals, red-shifted emission, and improved stability. scispace.com

Key areas of development include:

Spectral Tuning: Modifications to the imidazopyrazinone core of coelenterazine can shift the emission wavelength. scispace.comnih.gov Introducing different functional groups at various positions on the molecule can lead to red-shifted emissions, which are better suited for deep-tissue imaging. nih.govnih.gov For example, attaching an aryl group to the C8 position of the imidazopyrazinone core has been shown to cause a significant red-shift. nih.gov

Kinetic Modifications: The rate of the bioluminescent reaction and the duration of the signal can be altered by modifying the coelenterazine structure. scispace.com Some applications benefit from a bright, brief flash of light, while others require a more stable, long-lasting glow. This compound, when used with aequorin, provides a faster response time to calcium compared to native coelenterazine. interchim.fraatbio.com

Enhanced Brightness: A primary goal is to synthesize analogs that produce a brighter signal, thereby increasing the sensitivity of detection. scispace.comrsc.org The luminescence intensity of the this compound-aequorin complex is reported to be about 15 times higher than that of the native coelenterazine-aequorin complex. bioscience.co.ukinterchim.fraatbio.com

Improved Stability and Solubility: As mentioned previously, enhancing the chemical stability and aqueous solubility of coelenterazine analogs is crucial for their practical use in biological assays and in vivo imaging. mdpi.comescholarship.org

The following table highlights some key properties of different coelenterazine analogs when complexed with aequorin, demonstrating the impact of chemical modifications.

| Coelenterazine Analog | Relative Luminescence Intensity (vs. native) | Response Time to Calcium | Reference |

| This compound | 15x higher | Faster | interchim.fraatbio.com |

| Coelenterazine f | ~20x higher | - | interchim.fr |

| Coelenterazine fcp | 135x higher | - | interchim.fr |

| Coelenterazine hcp | 190x higher | Fast | interchim.fraatbio.com |

| Coelenterazine n | Weakest | Slower | bioscience.co.uk |

Integration of this compound Systems with Advanced Imaging and Opto-Electronic Technologies

The full potential of this compound can be realized through its integration with advanced imaging systems and opto-electronic technologies. mdpi.com This synergy enables more sensitive and sophisticated biological investigations.

Advanced Imaging Modalities: Combining bioluminescence imaging with other modalities, such as fluorescence imaging, MRI, or PET, can provide complementary information and a more comprehensive understanding of biological processes. The development of multispectral imaging systems allows for the simultaneous detection of multiple bioluminescent reporters with different emission wavelengths, enabling the study of multiple cellular events in parallel. nih.govresearchgate.net

Optogenetics: Bioluminescence can be used to power optogenetic tools. mdpi.com In this approach, the light produced by the luciferase-coelenterazine cp reaction activates a light-sensitive protein, which in turn modulates a specific cellular activity. mdpi.comresearchgate.net This allows for the wireless control of cellular functions deep within tissues without the need for an external light source. mdpi.com The development of luminopsins, which are fusion proteins of a luciferase and a light-sensitive ion channel, is a prime example of this integration. mdpi.com

High-Throughput Screening (HTS): this compound is used in HTS assays for drug discovery, particularly for monitoring G-protein coupled receptor (GPCR) activation. aatbio.com The development of more sensitive and stable this compound-based reporter systems, coupled with automated imaging platforms, can accelerate the screening of large compound libraries.

Improved Detectors: Advances in detector technology, such as cooled charge-coupled device (CCD) cameras with high quantum efficiency and low noise, have significantly improved the sensitivity of bioluminescence imaging, enabling the detection of very weak signals from single cells or deep tissues. aacrjournals.org

The integration of this compound systems with these advanced technologies is paving the way for new discoveries in basic research and has the potential to translate into novel diagnostic and therapeutic applications.

Q & A

Q. What are the key photoluminescent properties of Coelenterazine cp, and how do they influence experimental design in calcium imaging?

this compound generates aequorin complexes with 10–20 times higher luminescence intensity than native coelenterazine, making it suitable for detecting subtle calcium fluctuations . When designing calcium imaging experiments, researchers should:

- Optimize substrate concentration : Use hydroxypropyl-β-cyclodextrin (50 mM) to solubilize this compound in aqueous buffers, ensuring uniform distribution .

- Control exposure time : Due to rapid Ca²⁺-dependent luminescence decay, integrate short acquisition windows (e.g., 1–5 sec) to capture peak signals .

- Calibrate sensitivity : Compare signal-to-noise ratios against native coelenterazine to validate enhanced detection limits .

Q. How is this compound utilized in high-throughput screening (HTS) for G-protein–coupled receptors (GPCRs)?

this compound enables automated HTS by coupling aequorin reconstitution with GPCR activation. Key steps include:

- Cell line selection : Use apoaequorin-expressing cells reconstituted with this compound for rapid luminescence upon Ca²⁺ release .

- Plate reader setup : Configure filters to detect peak emission at ~470 nm and validate using positive controls (e.g., ATP-induced Ca²⁺ release) .

- Data normalization : Normalize luminescence counts to transfection efficiency (e.g., using BRET-based controls) to account for cell-to-cell variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in substrate brightness when selecting this compound for in vivo models?

While this compound produces 15× brighter signals than native coelenterazine in vitro , its brightness in vivo (e.g., zebrafish BBB models) may be lower than derivatives like Coelenterazine hcp due to differential efflux by ABC transporters . To address this:

- Compare efflux kinetics : Use competitive inhibition assays (e.g., with verapamil) to assess ABCB1/ABCG2-mediated substrate exclusion .

- Optimize dosing : Pre-treat models with transporter inhibitors to enhance intracellular retention of this compound .

- Validate with dual-luciferase systems : Pair this compound with firefly luciferin to distinguish background noise from target signals .

Q. What methodological challenges arise when modifying this compound to reduce cell permeability, and how can they be mitigated?

this compound’s high permeability causes background luminescence in vesicle trafficking studies. Derivative synthesis faces trade-offs:

- Linker design : Attaching polyethylene glycol (PEG) chains at positions 2 or 6 reduces permeability but may decrease bioluminescence activity by >200-fold .

- Functional testing : Screen derivatives using Gaussian luciferase (GLuc) assays and compare kinetic parameters (e.g., , ) to native substrates .

- Alternative strategies : Use cell-impermeable probes (e.g., s-CTZ) or compartment-specific delivery (e.g., liposomal encapsulation) to minimize off-target signals .

Q. How should researchers address stability issues during long-term this compound storage and reconstitution?

this compound is sensitive to light, oxygen, and temperature. Best practices include:

- Storage conditions : Aliquot stock solutions in ethanol or methanol, store at −80°C under argon, and avoid freeze-thaw cycles .

- Reconstitution protocol : Prepare working solutions fresh using degassed buffers and protect from light during experimental workflows .

- Quality control : Monitor autoluminescence via negative controls (e.g., substrate-only samples) to detect decomposition .

Methodological Optimization

Q. What statistical approaches are recommended for analyzing luminescence data from this compound-based assays?

- Normalization : Use transfection efficiency markers (e.g., constitutively expressed fluorescent proteins) to normalize luminescence counts across samples .

- Kinetic modeling : Apply Michaelis-Menten or Hill equations to quantify Ca²⁺-dependent signal decay rates .

- Reproducibility checks : Perform triplicate runs and report coefficients of variation (CV) to validate assay robustness .

Q. How can this compound be integrated with optogenetic tools for simultaneous calcium and neuronal activity monitoring?

- Dual-reporter systems : Co-express Ca²⁺-sensitive aequorin (with this compound) and channelrhodopsins in target cells .

- Spectral separation : Use bandpass filters to isolate this compound’s blue emission (~470 nm) from optogenetic actuators (e.g., ChR2 at ~450 nm) .

- Temporal resolution : Stagger light stimulation and luminescence acquisition to avoid interference .

Data Interpretation and Validation

Q. What are the limitations of this compound in measuring subcellular Ca²⁺ dynamics, and how can they be overcome?

- Compartmentalization bias : this compound may preferentially localize to cytosol over organelles. Use targeted aequorin constructs (e.g., mitochondrial- or ER-targeted) .

- Signal saturation : Dilute substrate concentrations in high Ca²⁺ microenvironments (e.g., synaptic vesicles) to avoid detector saturation .

- Cross-validation : Confirm results with fluorescent indicators (e.g., Fura-2) in parallel experiments .

Retrosynthesis Analysis